molecular formula C6H5N3O2 B12867420 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

Katalognummer: B12867420
Molekulargewicht: 151.12 g/mol
InChI-Schlüssel: HFYDTSLHFPSOJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and three carbon atoms, including a cyano group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride and cyclization in a mixed solvent of methanol and water . The reaction conditions include temperatures around 40-45°C for the condensation step and the use of triethylamine as an acid scavenger during acylation .

Industrial Production Methods

For industrial production, the process is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and moderate reaction conditions makes the process suitable for large-scale production. The industrial method involves similar steps as the laboratory synthesis but with adjustments in solvent volumes and reaction times to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary based on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it can act as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby affecting cellular respiration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and make it a valuable intermediate in the synthesis of bioactive compounds. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Eigenschaften

Molekularformel

C6H5N3O2

Molekulargewicht

151.12 g/mol

IUPAC-Name

3-cyano-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5N3O2/c1-9-3-4(6(10)11)5(2-7)8-9/h3H,1H3,(H,10,11)

InChI-Schlüssel

HFYDTSLHFPSOJS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.